molecular formula C21H16N2O3 B2430861 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide CAS No. 327051-43-4

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide

Cat. No.: B2430861
CAS No.: 327051-43-4
M. Wt: 344.37
InChI Key: GNVWIEXAJSAZES-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-5-4-6-14(11-13)20(25)22-15-9-10-16(18(24)12-15)21-23-17-7-2-3-8-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVWIEXAJSAZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium dithionate, PCl3, and various metal catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with sodium dithionate in water at pH 8-9 leads to the formation of fluorescent compounds .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C21H16N2O2
  • CAS Number : 19549-93-0
  • Molecular Weight : 332.37 g/mol

The presence of the benzoxazole moiety is significant, as it is known to enhance bioactivity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with a similar benzoxazole core demonstrated pronounced activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMIC (µg/ml)Reference
This compoundS. aureus50
Benzoxazole Derivative 1E. coli62.5
Benzimidazole DerivativeS. typhi12.5

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is significantly influenced by their substituents. The position and nature of functional groups can enhance or diminish their efficacy. For instance, modifications on the benzene rings impact the compound's interaction with biological targets, suggesting a potential pathway for optimizing antimicrobial activity through SAR studies .

Study on Antimicrobial Efficacy

In a comparative study, researchers synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activities using the broth microdilution method. The findings indicated that specific substitutions on the benzoxazole ring led to enhanced antibacterial properties against various pathogens .

Anti-inflammatory Potential

Another area of research focused on the anti-inflammatory properties of benzoxazole derivatives. A library of compounds was synthesized and screened for their ability to inhibit inflammatory responses in vitro. Results showed that certain derivatives exhibited significant anti-inflammatory effects, which could be attributed to their ability to modulate cytokine production .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide?

  • Answer: The synthesis typically involves multi-step organic reactions, including condensation of 3-methylbenzoic acid derivatives with 4-(1,3-benzoxazol-2-yl)-3-hydroxyphenylamine precursors. Key steps include:

  • Coupling reactions : Use of coupling agents like HBTU or BOP in THF with triethylamine to form the amide bond .
  • Purification : Column chromatography (silica gel) with solvent gradients (e.g., ethyl acetate/hexane) to isolate the target compound .
  • Critical parameters : Control of reaction pH (7–9), temperature (room temperature to 60°C), and anhydrous conditions to prevent hydrolysis .

Q. How is the molecular structure of this compound validated?

  • Answer: Structural validation employs:

  • X-ray crystallography : Use SHELX programs for refinement and ORTEP-III for graphical representation of crystal packing and hydrogen-bonding networks .
  • Spectroscopy : 1^1H/13^13C NMR to confirm proton environments (e.g., benzoxazole protons at δ 7.6–8.1 ppm) and ESI-MS for molecular weight verification .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Answer: The [35^{35}S]GTPγS binding assay is widely used to assess receptor antagonism (e.g., κ-opioid receptor). Key steps:

  • Membrane preparation : Isolate receptors from transfected cell lines (e.g., CHO-K1).
  • Incubation : Test compound (0.1–10 µM) with agonist (e.g., U69,593) and 35^{35}S-labeled GTPγS .
  • Data analysis : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism) .

Q. How does the benzoxazole moiety influence the compound’s physicochemical properties?

  • Answer: The benzoxazole group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-heterocyclic analogues, improving blood-brain barrier penetration .
  • Metabolic stability : Resistance to CYP450 oxidation due to electron-deficient aromatic rings .
  • Hydrogen bonding : The oxazole N-atom acts as an acceptor, critical for receptor binding .

Q. What purification techniques ensure high compound purity?

  • Answer:

  • Recrystallization : Use methanol/water or DCM/hexane mixtures to remove polar/non-polar impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize κ-opioid receptor antagonism?

  • Answer:

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